

# Spectroscopic Profile of p-Acetoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Acetoxybenzoic acid

Cat. No.: B105294

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## Introduction

p-Acetoxybenzoic acid, a derivative of the naturally occurring phenolic compound p-coumaric acid, is of significant interest to researchers in the fields of medicinal chemistry and materials science. Its structural characteristics, combining a cinnamic acid backbone with an acetoxy functional group, impart unique chemical and biological properties. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in various applications. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for p-acetoxybenzoic acid, complete with experimental protocols and data interpretation.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for p-acetoxybenzoic acid.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of p-acetoxybenzoic acid in solution. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for p-Acetoxybenzoic Acid

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~7.70	Doublet	~16.0	H-7 (trans-alkene)
~7.65	Doublet	~8.5	H-2, H-6
~7.15	Doublet	~8.5	H-3, H-5
~6.45	Doublet	~16.0	H-8 (trans-alkene)
~2.30	Singlet	-	H-11 (Acetyl CH <sub>3</sub> )
~12.5	Broad Singlet	-	H-10 (Carboxylic Acid)

Note: Predicted values based on analogous compounds and spectroscopic principles. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for p-Acetoxycinnamic Acid

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~169.0	C-10 (Carbonyl, Acetoxy)
~167.5	C-9 (Carbonyl, Carboxylic Acid)
~151.0	C-4
~144.0	C-7
~132.0	C-1
~129.5	C-2, C-6
~122.0	C-3, C-5
~118.0	C-8
~21.0	C-11 (Acetyl CH <sub>3</sub> )

Note: Predicted values based on analogous compounds and spectroscopic principles. The exact chemical shifts may vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of p-acetoxycinnamic acid is characterized by the absorption bands corresponding to its carboxylic acid, ester, alkene, and aromatic moieties.

Table 3: IR Spectroscopic Data for p-Acetoxycinnamic Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-2500	Broad	O-H stretch (Carboxylic Acid)
1760	Strong	C=O stretch (Ester)
1685	Strong	C=O stretch (Carboxylic Acid, conjugated)
1630	Medium	C=C stretch (Alkene)
1600, 1505	Medium	C=C stretch (Aromatic)
1200, 1165	Strong	C-O stretch (Ester)
980	Strong	=C-H bend (trans-Alkene)

Data obtained from the NIST WebBook for **4-acetoxycinnamic acid**.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For p-acetoxycinnamic acid (C<sub>11</sub>H<sub>10</sub>O<sub>4</sub>, Molecular Weight: 206.19 g/mol), electron ionization (EI) would lead to a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for p-Acetoxycinnamic Acid

m/z	Possible Fragment
206	[M] <sup>+</sup> (Molecular Ion)
164	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
147	[M - COOH - CH <sub>2</sub> ] <sup>+</sup>
119	[M - C <sub>2</sub> H <sub>2</sub> O - COOH] <sup>+</sup>

Key m/z values are reported from PubChem GC-MS data for **4-acetoxycinnamic acid**.<sup>[2]</sup> The molecular ion is expected but may be of low abundance in EI-MS.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of p-acetoxycinnamic acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a small vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

<sup>1</sup>H NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Key parameters include a  $90^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the signals and determine the multiplicities and coupling constants.

#### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer.
- Procedure:
  - Use the same sample prepared for  $^1\text{H}$  NMR.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling.
  - A larger number of scans and a longer relaxation delay may be required compared to  $^1\text{H}$  NMR due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## FT-IR Spectroscopy (Thin Solid Film Method)

#### Sample Preparation and Analysis:

- Dissolve a small amount (a few milligrams) of p-acetoxycinnamic acid in a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
- Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a pipette, apply a drop of the solution to the center of the salt plate.

- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the IR spectrum of the sample. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

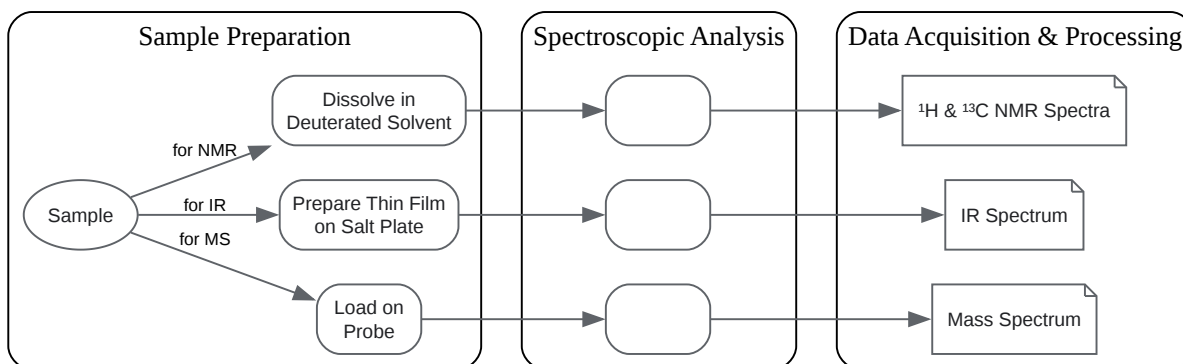
## Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Analysis:

- Introduce a small amount of the solid p-acetoxycinnamic acid sample into the mass spectrometer via a direct insertion probe.
- Gently heat the probe to volatilize the sample into the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes ionization and fragmentation of the molecules.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like p-acetoxycinnamic acid.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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## References

- 1. 4-Acetoxy-cinnamic acid [webbook.nist.gov]
- 2. 4-Acetoxy-cinnamic acid | C<sub>11</sub>H<sub>10</sub>O<sub>4</sub> | CID 5373941 - PubChem [pubchem.ncbi.nlm.nih.gov]
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